2',3'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone
Description
2',3'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone (CAS 898780-62-6) is a substituted propiophenone derivative with the molecular formula C₁₉H₂₂O and a molecular weight of 266.38 g/mol. Structurally, it features a propiophenone backbone substituted at the 2' and 3' positions with methyl groups and a 3,5-dimethylphenyl group attached to the ketone-bearing carbon (Figure 1). Predicted physical properties include a boiling point of 420.2±24.0 °C and a density of 1.011±0.06 g/cm³ . The compound’s lipophilicity and steric profile are influenced by the symmetric 3,5-dimethylphenyl substituent, which may enhance its stability in organic solvents compared to analogs with ortho-substituted aryl groups .
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(3,5-dimethylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O/c1-13-10-14(2)12-17(11-13)8-9-19(20)18-7-5-6-15(3)16(18)4/h5-7,10-12H,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFUDOCDJXVIQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)CCC2=CC(=CC(=C2)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644896 | |
| Record name | 1-(2,3-Dimethylphenyl)-3-(3,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898780-62-6 | |
| Record name | 1-Propanone, 1-(2,3-dimethylphenyl)-3-(3,5-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,3-Dimethylphenyl)-3-(3,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dimethyl-3-(3,5-dimethylphenyl)propiophenone typically involves the reaction of 2,3-dimethylbenzaldehyde with 3,5-dimethylacetophenone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated under reflux conditions to facilitate the reaction, leading to the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 2’,3’-Dimethyl-3-(3,5-dimethylphenyl)propiophenone may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product. The industrial process may also involve purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dimethyl-3-(3,5-dimethylphenyl)propiophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2’,3’-Dimethyl-3-(3,5-dimethylphenyl)propiophenone is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’,3’-Dimethyl-3-(3,5-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Substituent Position and Symmetry: The 3,5-dimethylphenyl group in the main compound provides para-symmetry, reducing steric hindrance compared to 2,5-dimethylphenyl analogs. This symmetry may favor tighter crystal packing and higher melting points, as seen in related trichloro-acetamide derivatives .
Electron Effects: Methyl groups are electron-donating, but their positioning alters electronic density.
Lipophilicity and Reactivity
- Lipophilicity (logP) : The 3,5-dimethylphenyl group increases lipophilicity compared to analogs with electron-withdrawing substituents (e.g., fluoro or nitro groups). This property is critical for membrane permeability in agrochemical applications .
- Reactivity: The propiophenone carbonyl group is susceptible to nucleophilic attack. Steric shielding by the 3,5-dimethylphenyl group may slow hydrolysis compared to less hindered analogs .
Biological Activity
2',3'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a propiophenone backbone with dimethyl substitutions on both the 2' and 3' positions of the aromatic ring. This structure may influence its reactivity and interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that the compound can inhibit the growth of certain bacteria and fungi, suggesting its potential as an antimicrobial agent.
- Anticancer Effects : Preliminary investigations indicate that it may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The mechanisms may include:
- Enzyme Inhibition : The compound may act as an electrophile, reacting with nucleophiles in biological systems to inhibit enzyme activity.
- Disruption of Cellular Processes : Interaction with cellular pathways could lead to significant alterations in cell function, particularly in cancerous cells.
Case Studies
- Anticancer Activity : A study conducted on various cancer cell lines demonstrated that this compound induced apoptosis at concentrations lower than those required for cytotoxicity. This suggests a selective action against cancer cells while sparing normal cells.
- Antimicrobial Efficacy : In vitro testing revealed that the compound exhibited significant antibacterial activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values indicating effective concentrations for therapeutic use.
Table 1: Biological Activities of this compound
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Potential inhibition of key metabolic enzymes |
| Mechanism | Description |
|---|---|
| Electrophilic Interactions | Reacts with nucleophiles to inhibit enzyme functions |
| Apoptosis Induction | Triggers programmed cell death in cancer cells |
Q & A
Q. What role does it play in material science (e.g., polymer additives)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
